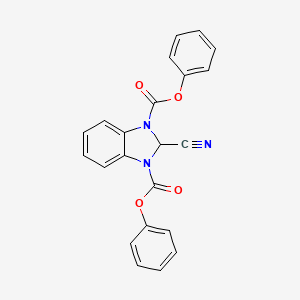
2,2',2''-Nitrilotris(2-methylpropan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) is a chemical compound with the molecular formula C12H27NO3. It is also known by other names such as Tris(2-hydroxypropyl)amine and Triisopropanolamine. This compound is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) can be synthesized through the reaction of ammonia with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The process involves the stepwise addition of propylene oxide to ammonia, resulting in the formation of the triisopropanolamine compound.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) involves large-scale reactors where ammonia and propylene oxide are reacted in the presence of catalysts. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines and alcohols.
Aplicaciones Científicas De Investigación
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the preparation of buffers and as a component in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and preventing their participation in unwanted reactions. It can also interact with enzymes and proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Triethanolamine: Similar in structure but with ethanol groups instead of propanol.
Diethanolamine: Contains two ethanol groups and one amine group.
Monoethanolamine: Contains one ethanol group and one amine group.
Uniqueness
2,2’,2’'-Nitrilotris(2-methylpropan-1-ol) is unique due to its three hydroxyl groups attached to a central nitrogen atom, providing it with distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
111763-83-8 |
|---|---|
Fórmula molecular |
C12H27NO3 |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-[bis(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H27NO3/c1-10(2,7-14)13(11(3,4)8-15)12(5,6)9-16/h14-16H,7-9H2,1-6H3 |
Clave InChI |
DGWKNXAZGWBHQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)N(C(C)(C)CO)C(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14309553.png)


![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)


![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)



![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)

